molecular formula C23H17N3O3 B3947088 2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

Cat. No.: B3947088
M. Wt: 383.4 g/mol
InChI Key: CGIOTFYGCQOTTI-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

2-[2-(2-methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-16-8-2-3-9-17(16)14-15-22-24-19-11-5-4-10-18(19)23(27)25(22)20-12-6-7-13-21(20)26(28)29/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIOTFYGCQOTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one typically involves multi-step reactions. One common method includes the reaction of 2-hydrazino-3-(2-methylphenyl)quinazolin-4(3H)-one with various dithiocarbamic acid methyl ester derivatives . The reaction conditions often involve refluxing in an appropriate solvent, such as acetic acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one include other quinazoline derivatives such as:

These compounds share structural similarities but may exhibit different biological activities and chemical properties. The uniqueness of 2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Reactant of Route 2
2-[2-(2-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

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